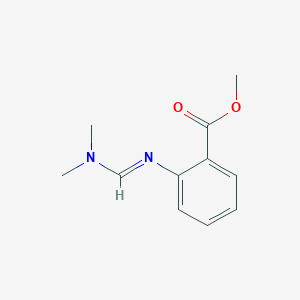

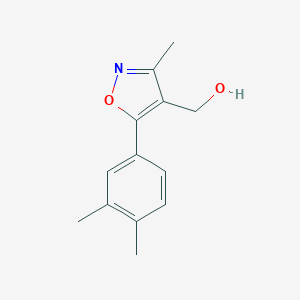

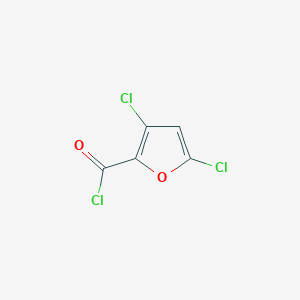

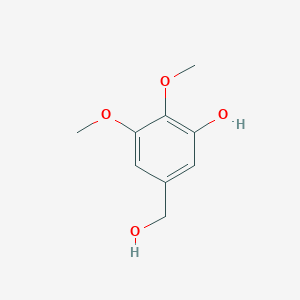

![molecular formula C14H22O7 B037598 (3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole CAS No. 120142-89-4](/img/structure/B37598.png)

(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

Vue d'ensemble

Description

BRL-32872A is an experimental drug candidate developed for the treatment of cardiac arrhythmia. It is a derivative of verapamil and possesses the ability to inhibit calcium membrane channels. Additionally, it has been modified to inhibit potassium channels, making it a dual-action antiarrhythmic agent .

Méthodes De Préparation

The synthesis of BRL-32872A involves several key steps:

Condensation: 3-Chloropropionyl chloride is condensed with 4-aminoveratrole in the presence of triethylamine to form chloropropionamide.

Alkylation: N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is alkylated with the chloropropionamide in refluxing acetonitrile to produce aminopropionamide.

Reduction: The aminopropionamide is reduced to diamine using lithium aluminium hydride in boiling tetrahydrofuran.

Acylation: The final step involves acylation of the diamine with 4-nitrobenzoyl chloride to yield BRL-32872A.

Analyse Des Réactions Chimiques

BRL-32872A undergoes various types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced, particularly in the presence of reducing agents like lithium aluminium hydride.

Substitution: BRL-32872A can undergo substitution reactions, especially in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

BRL-32872A has several scientific research applications:

Chemistry: It is used to study the effects of dual-action antiarrhythmic agents on ion channels.

Biology: Researchers use it to investigate the role of calcium and potassium channels in cellular processes.

Medicine: It is being explored as a potential treatment for cardiac arrhythmia due to its ability to inhibit both calcium and potassium channels.

Industry: The compound’s unique properties make it a candidate for developing new antiarrhythmic drugs.

Mécanisme D'action

BRL-32872A exerts its effects by inhibiting both calcium and potassium channels. It binds with high affinity to open potassium channels, specifically the human ether-a-go-go-related gene (hERG) potassium channel, and inhibits the rapidly activating component of the delayed rectifier potassium current. This increases the refractory period of the cell and prolongs the action potential, reducing the probability of re-entry depolarization. Additionally, it inhibits calcium channels, further contributing to its antiarrhythmic effects .

Comparaison Avec Des Composés Similaires

BRL-32872A is unique due to its dual-action mechanism, targeting both calcium and potassium channels. Similar compounds include:

BRL-32872A’s ability to inhibit both types of ion channels makes it a promising candidate for treating cardiac arrhythmia with potentially fewer adverse effects compared to agents that target only one type of channel .

Propriétés

IUPAC Name |

(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7/c1-13(2)18-7-5-15-11(9(7)20-13)17-12-10-8(6-16-12)19-14(3,4)21-10/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSLGKYIBBTSLW-DCHHYWPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C2O1)OC3C4C(CO3)OC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2CO[C@@H]([C@H]2O1)O[C@@H]3[C@@H]4[C@H](CO3)OC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923243 | |

| Record name | 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120142-89-4 | |

| Record name | 2,3-Isoprolylideneerthrofuranosyl 2,3-O-isopropylideneerythrofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120142894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.